Triphenyl(4-pyridylmethyl)phosphonium chloride hydrochloride
Description
Triphenyl(4-pyridylmethyl)phosphonium chloride hydrochloride (CAS 73870-25-4) is a quaternary phosphonium salt characterized by its hybrid aromatic-heterocyclic structure. Its molecular formula is C₂₄H₂₁ClNP, with a molecular weight of 389.86 g/mol . The compound combines a triphenylphosphonium core with a 4-pyridylmethyl substituent, conferring both lipophilic and polar properties. This structural duality enhances its utility in organic synthesis, particularly as a phase-transfer catalyst or ionic liquid precursor.
Properties
CAS No. |
34377-84-9 |
|---|---|
Molecular Formula |
C24H22Cl2NP |
Molecular Weight |
426.3 g/mol |
IUPAC Name |
triphenyl(pyridin-4-ylmethyl)phosphanium;chloride;hydrochloride |
InChI |
InChI=1S/C24H21NP.2ClH/c1-4-10-22(11-5-1)26(23-12-6-2-7-13-23,24-14-8-3-9-15-24)20-21-16-18-25-19-17-21;;/h1-19H,20H2;2*1H/q+1;;/p-1 |
InChI Key |
RNZHPMCFKOLRSZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=NC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl.[Cl-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis of this compound typically involves the quaternization of triphenylphosphine with a 4-pyridylmethyl halide, most commonly chloride. The reaction proceeds via nucleophilic substitution where the lone pair on the phosphorus atom attacks the electrophilic carbon of the 4-pyridylmethyl chloride, forming the phosphonium salt.
Laboratory-Scale Preparation (Wittig Reaction Context)
A practical laboratory procedure for preparing triphenyl(4-pyridylmethyl)phosphonium chloride involves:
- Reacting triphenylphosphine with 4-pyridylmethyl chloride under reflux conditions.
- After completion, the product is isolated by crystallization and vacuum filtration.
- The product’s identity and purity are confirmed by melting point determination, with reported melting points above 215°C indicating successful synthesis and high purity.
- The yield reported in a student-researched experiment was approximately 14.3%, with the product appearing as a pale brown-orange solid.
This procedure is often a preliminary step in Wittig reactions where the phosphonium salt is subsequently converted into ylides for olefination.
Industrial-Scale Preparation Method (Patent-Based Process)
A more detailed and scalable preparation method is described in a Chinese patent (CN103275123A), which, while focusing on triphenylmethylphosphonium chloride, provides insights applicable to analogous phosphonium salts such as this compound. Key features include:
- Reactants : Triphenylphosphine and 4-pyridylmethyl chloride (or methyl chloride in the patent for related compounds).
- Solvent : Methanol is employed as a solvent due to its low boiling point and recyclability.
- Molar Ratios : The molar ratio of triphenylphosphine to the alkyl chloride is controlled between 1:1 and 1:2.
- Reaction Conditions :
- The reaction mixture is heated in a pressure reactor with a jacket for temperature control.
- Initial dissolution of triphenylphosphine in methanol at 50–60°C.
- Methyl chloride (or 4-pyridylmethyl chloride) is fed dropwise under controlled pressure (9–10 kg/cm²).
- The temperature is raised to 100–120°C and maintained for 5–8 hours to complete the reaction.
- Post-Reaction Processing :
- Cooling to 50–60°C and depressurization.
- Refluxing the mixture for 1–3 hours to purify the product.
- Centrifugation to separate the solid phosphonium salt from the mother liquor.
- Drying the solid product at 100–105°C for 8–24 hours.
- Recrystallization from methanol if purity is below 99%.
- Yield and Purity :
- Yields above 94% are achievable.
- Purity can be enhanced to ≥99% after recrystallization.
- Environmental and Cost Advantages :
Mechanistic and Spectroscopic Considerations
- The quaternization involves a nucleophilic attack by the phosphorus atom on the benzylic carbon of the 4-pyridylmethyl chloride.
- FTIR/ATR spectroscopy can be used to monitor the formation of the phosphonium salt and predict subsequent catalytic activity in polymerization applications.
- Equilibria between the phosphonium cation and chloride anion influence reaction efficiency and product properties.
Comparative Data Table of Preparation Parameters
Research Findings and Analysis
- The industrial method’s control over molar ratios, temperature, and pressure significantly enhances yield and purity compared to simple laboratory procedures.
- The use of methanol as a solvent facilitates better dissolution and reaction kinetics, as well as environmental benefits through solvent recovery.
- The phosphonium salt’s properties, such as melting point and color, serve as indicators of purity and successful synthesis.
- The compound’s role as a cocatalyst in polymerization reactions has been confirmed, with its preparation method impacting catalytic efficiency.
- Optimization of reaction parameters, including pressure and temperature, is critical for scaling up production without compromising quality.
Chemical Reactions Analysis
Types of Reactions
Triphenyl(pyridin-4-ylmethyl)phosphonium chloride hydrochloride primarily undergoes substitution reactions, particularly in the context of the Wittig reaction . This reaction involves the formation of alkenes from aldehydes and ketones . The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used .
Common Reagents and Conditions
Substitution Reactions: Common reagents include aldehydes or ketones, and the reaction is typically carried out in an aprotic solvent such as dichloromethane.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions include alkenes (from the Wittig reaction), alcohols (from reduction reactions), and various oxidized derivatives (from oxidation reactions) .
Scientific Research Applications
Triphenyl(pyridin-4-ylmethyl)phosphonium chloride hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of triphenyl(pyridin-4-ylmethyl)phosphonium chloride hydrochloride in the Wittig reaction involves the formation of a phosphonium ylide intermediate . This intermediate then reacts with an aldehyde or ketone to form an alkene and a phosphine oxide byproduct . The molecular targets and pathways involved in this reaction are primarily the carbonyl group of the aldehyde or ketone and the phosphonium ylide .
Comparison with Similar Compounds
Key Properties :
- Hazard Statements : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
- Precautionary Measures : Use protective gloves/eye gear and avoid dust inhalation .
- Storage : Stable under inert atmosphere at room temperature .
Comparison with Structurally Similar Compounds
4-(Diphenylmethoxy)piperidine Hydrochloride (CAS 65214-86-0)
Structural and Functional Differences :
- Molecular Formula: C₁₈H₂₁NO·HCl (MW: 303.83 g/mol) .
- Unlike the phosphonium core in the main compound, this is a piperidine derivative with a diphenylmethoxy group. The absence of a charged phosphonium center reduces its polarity, making it more suitable as a pharmaceutical intermediate (e.g., in dopamine receptor modulators).
| Parameter | Triphenyl(4-pyridylmethyl)phosphonium Chloride | 4-(Diphenylmethoxy)piperidine HCl |
|---|---|---|
| Molecular Weight | 389.86 g/mol | 303.83 g/mol |
| Core Functional Group | Phosphonium | Piperidine |
| Charge | Cationic (quaternary phosphonium) | Neutral (protonated amine) |
| Typical Applications | Catalysis, ionic liquids | Pharmaceutical intermediates |
Triphenylmethyl Chloride (Trt-Cl, CAS 76-83-5)
Structural and Functional Differences :
- Molecular Formula : C₁₉H₁₅Cl (MW: 278.78 g/mol) .
- A benzyl chloride derivative with three phenyl groups. Its reactivity stems from the labile chlorine atom, unlike the stable chloride counterion in the phosphonium salt.
Key Contrast: The phosphonium salt’s charged structure enables solubility in polar solvents, whereas Trt-Cl is highly reactive in non-polar media .
2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine HCl, CAS 62-31-7)
Structural and Functional Differences :
- Molecular Formula: C₈H₁₁NO₂·HCl (MW: 189.64 g/mol) .
- A catecholamine hydrochloride with a primary amine group, structurally distinct from the phosphonium or piperidine derivatives.
Functional Insight : Dopamine HCl’s biological activity contrasts sharply with the synthetic applications of the phosphonium salt, underscoring the impact of structural motifs on functionality .
Q & A
Q. What synthetic methodologies are recommended for preparing Triphenyl(4-pyridylmethyl)phosphonium chloride hydrochloride?
The compound is typically synthesized via quaternization of triphenylphosphine with 4-(chloromethyl)pyridine hydrochloride under anhydrous conditions. Key steps include:
- Using inert atmosphere (N₂/Ar) to prevent moisture interference.
- Solvent selection (e.g., dichloromethane or acetonitrile) to enhance reaction efficiency.
- Monitoring reaction completion via ³¹P NMR, where the shift from δ ~-5 ppm (triphenylphosphine) to δ ~25 ppm (phosphonium salt) confirms successful formation .
- Isolation via precipitation or recrystallization to achieve high purity.
Q. What analytical techniques are critical for structural characterization?
A multi-spectral approach is essential:
- ¹H/¹³C NMR : Verify pyridylmethyl and aromatic proton environments.
- ³¹P NMR : Confirm phosphonium formation (sharp singlet at ~25 ppm).
- ESI-MS : Identify the molecular ion peak ([M-Cl]⁺) and isotopic pattern.
- Elemental Analysis : Validate stoichiometry (C, H, N, Cl, P). Discrepancies in elemental ratios may indicate hydrate formation or residual solvents, requiring further drying or column purification .
Q. What storage conditions ensure compound stability?
Stability data for analogous phosphonium salts suggest:
Regularly monitor for color changes or hygroscopic clumping, which indicate degradation.
Advanced Research Questions
Q. How can researchers optimize catalytic efficiency in asymmetric synthesis using this phosphonium salt?
Q. How to resolve contradictions in reported biological activity data?
Discrepancies may arise from:
- Purity Variability : Impurities (e.g., unreacted pyridylmethyl chloride) can skew bioassay results. Validate purity via HPLC (>98%).
- Assay Conditions : Differences in cell lines, buffer pH, or incubation times. Standardize protocols using certified reference materials (if available) .
- Mechanistic Interference : The compound’s cationic nature may non-specifically bind to proteins. Include control experiments with structurally analogous phosphonium salts.
Q. What strategies mitigate hazardous decomposition during high-temperature reactions?
Based on decomposition pathways of related compounds:
Q. How to design toxicity studies given limited acute toxicity data?
Prioritize the following assays:
- Ames Test : Assess mutagenicity of potential decomposition products.
- LD50 (Rodent) : Start with OECD Guideline 423 (acute oral toxicity).
- Skin Irritation : Follow OECD 439 (Reconstructed Human Epidermis model). Reference safety protocols for structurally similar phosphonium salts (e.g., tetramethylphosphonium chloride) while noting data gaps .
Key Notes for Experimental Design
- Contradiction Management : Replicate published protocols rigorously and document batch-specific variables (e.g., solvent lot, humidity).
- Advanced Characterization : Combine X-ray crystallography with DFT calculations to map electronic effects of the pyridylmethyl group on reactivity .
- Collaborative Validation : Cross-verify findings with independent labs to address reproducibility crises in phosphonium-based catalysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
